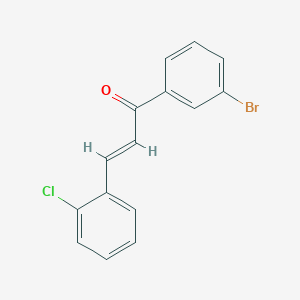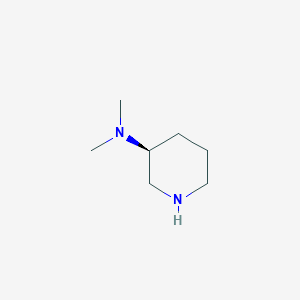![molecular formula C27H28Cl2FeP2+2 B3079217 Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) CAS No. 106245-43-6](/img/structure/B3079217.png)
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)
描述
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) is a coordination compound featuring iron in the +2 oxidation state The compound is characterized by the presence of two chloride ions and a bidentate ligand, 1,3-bis(diphenylphosphino)propane, which coordinates to the iron center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) typically involves the reaction of iron(II) chloride with 1,3-bis(diphenylphosphino)propane in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron center. The general reaction can be represented as follows:
FeCl2+dppp→FeCl2(dppp)
where dppp stands for 1,3-bis(diphenylphosphino)propane.
Industrial Production Methods
While specific industrial production methods for Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) are not well-documented, the synthesis likely follows similar principles as laboratory preparation, scaled up to accommodate larger quantities. This would involve careful control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or carbonyls.
Oxidation and Reduction Reactions: The iron center can be oxidized to iron(III) or reduced to iron(0) under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal centers or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines (e.g., pyridine), and carbonyl sources (e.g., carbon monoxide). These reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Reactions: These reactions often involve the use of additional metal salts or ligands in solvents like acetonitrile or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted iron complexes such as FeCl(dppp)(PPh3) or Fe(dppp)(CO)2.
Oxidation and Reduction Reactions: Products include iron(III) complexes or iron(0) complexes, depending on the reaction conditions.
Coordination Reactions: Products include multinuclear complexes or mixed-ligand complexes.
科学研究应用
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic or magnetic properties.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of iron with phosphine ligands.
Biological Studies: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) in catalytic processes typically involves the coordination of substrates to the iron center, followed by subsequent chemical transformations. The bidentate ligand, 1,3-bis(diphenylphosphino)propane, stabilizes the iron center and facilitates the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
相似化合物的比较
Similar Compounds
Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II): Similar structure but with palladium instead of iron. Used extensively in cross-coupling reactions.
Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II): Similar structure but with nickel. Used as a catalyst in Kumada and Suzuki coupling reactions.
Dichloro[1,3-bis(diphenylphosphino)propane]cobalt(II): Similar structure but with cobalt. Used in hydrogenation reactions.
Uniqueness
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) is unique due to the specific electronic properties of iron, which can lead to different reactivity and selectivity in catalytic processes compared to its palladium, nickel, and cobalt analogs. The iron center can participate in redox reactions, which is less common for palladium and nickel complexes.
属性
IUPAC Name |
dichloroiron;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2ClH.Fe/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWOIOPXQBCXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Fe]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2FeP2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3079148.png)
acetic acid](/img/structure/B3079150.png)








![N-[(piperidin-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B3079208.png)


